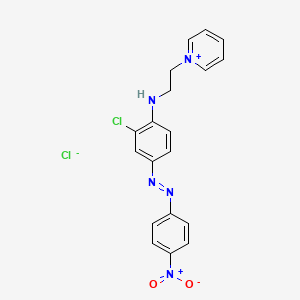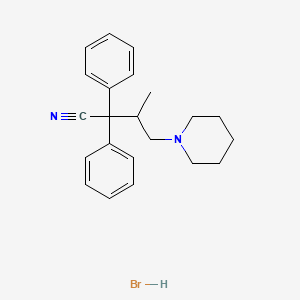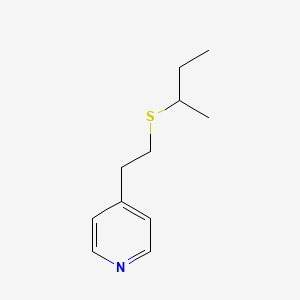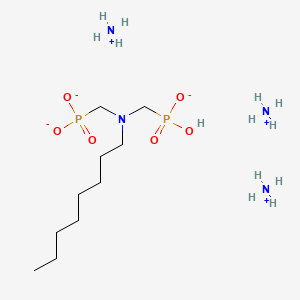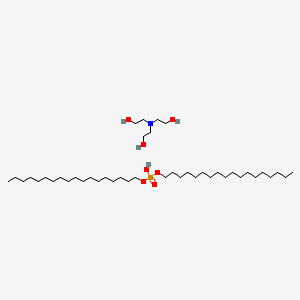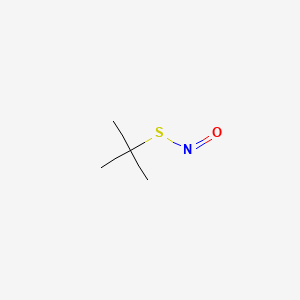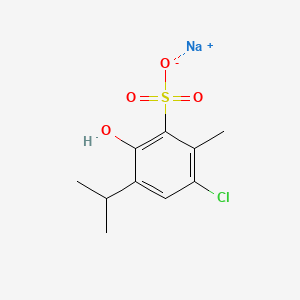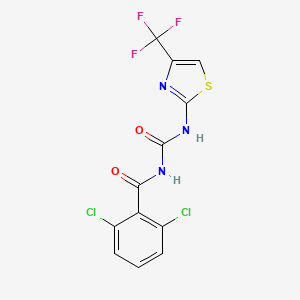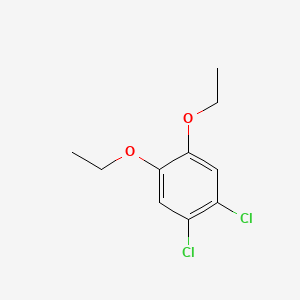
1,2-Dichloro-4,5-diethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4,5-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4,5-diethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the chlorination of 4,5-diethoxybenzene using chlorine or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
1,2-Dichloro-4,5-diethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the chlorine atoms to hydrogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Chlorination: Further chlorinated derivatives of this compound.
Oxidation: 1,2-Dichloro-4,5-diformylbenzene or 1,2-Dichloro-4,5-dicarboxylic acid.
Reduction: 1,2-Diethoxybenzene.
Nucleophilic Substitution: 1,2-Diethoxy-4,5-dihydroxybenzene or 1,2-Diethoxy-4,5-diaminobenzene.
科学的研究の応用
1,2-Dichloro-4,5-diethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,2-Dichloro-4,5-diethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and ethoxy groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The compound can form reactive intermediates, such as arenium ions, which can further react with nucleophiles or electrophiles to form various products .
類似化合物との比較
Similar Compounds
1,2-Dichloro-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Dichloro-2,5-diethoxybenzene: Chlorine atoms and ethoxy groups are positioned differently on the benzene ring.
1,2-Dichloro-4,5-dimethylbenzene: Methyl groups replace the ethoxy groups.
Uniqueness
1,2-Dichloro-4,5-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties and reactivity. The ethoxy groups increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its dimethoxy or dimethyl counterparts .
特性
CAS番号 |
124391-50-0 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.10 g/mol |
IUPAC名 |
1,2-dichloro-4,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
MVFPDEQYUMSYNF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1OCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


